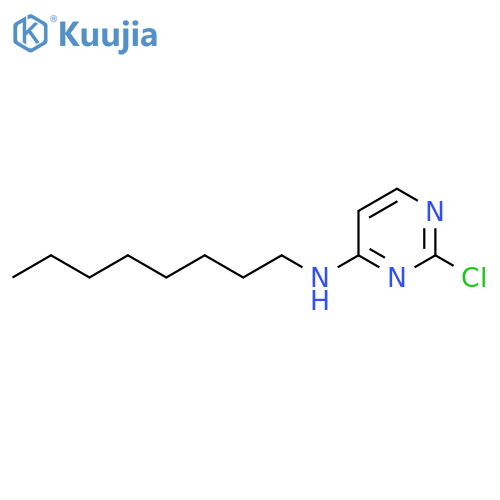Cas no 1550859-42-1 (2-chloro-N-octylpyrimidin-4-amine)

1550859-42-1 structure
商品名:2-chloro-N-octylpyrimidin-4-amine
CAS番号:1550859-42-1
MF:C12H20ClN3
メガワット:241.760301589966
CID:5579099
2-chloro-N-octylpyrimidin-4-amine 化学的及び物理的性質
名前と識別子
-
- 4-Pyrimidinamine, 2-chloro-N-octyl-
- 2-chloro-n-octylpyrimidin-4-amine
- 2-chloro-N-octylpyrimidin-4-amine
-
- インチ: 1S/C12H20ClN3/c1-2-3-4-5-6-7-9-14-11-8-10-15-12(13)16-11/h8,10H,2-7,9H2,1H3,(H,14,15,16)
- InChIKey: WXUGDLSUBZIWTK-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=NC=CC(NCCCCCCCC)=N1
じっけんとくせい
- 密度みつど: 1.084±0.06 g/cm3(Predicted)
- ふってん: 389.9±15.0 °C(Predicted)
- 酸性度係数(pKa): 2.89±0.10(Predicted)
2-chloro-N-octylpyrimidin-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1908-2565-2.5g |
2-chloro-N-octylpyrimidin-4-amine |
1550859-42-1 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
| TRC | C198506-100mg |
2-chloro-n-octylpyrimidin-4-amine |
1550859-42-1 | 100mg |
$ 115.00 | 2022-04-01 | ||
| Life Chemicals | F1908-2565-5g |
2-chloro-N-octylpyrimidin-4-amine |
1550859-42-1 | 95%+ | 5g |
$2525.0 | 2023-09-07 | |
| Life Chemicals | F1908-2565-1g |
2-chloro-N-octylpyrimidin-4-amine |
1550859-42-1 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
| Life Chemicals | F1908-2565-0.25g |
2-chloro-N-octylpyrimidin-4-amine |
1550859-42-1 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
| Life Chemicals | F1908-2565-0.5g |
2-chloro-N-octylpyrimidin-4-amine |
1550859-42-1 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
| TRC | C198506-500mg |
2-chloro-n-octylpyrimidin-4-amine |
1550859-42-1 | 500mg |
$ 435.00 | 2022-04-01 | ||
| Life Chemicals | F1908-2565-10g |
2-chloro-N-octylpyrimidin-4-amine |
1550859-42-1 | 95%+ | 10g |
$3532.0 | 2023-09-07 | |
| TRC | C198506-1g |
2-chloro-n-octylpyrimidin-4-amine |
1550859-42-1 | 1g |
$ 680.00 | 2022-04-01 |
2-chloro-N-octylpyrimidin-4-amine 関連文献
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
1550859-42-1 (2-chloro-N-octylpyrimidin-4-amine) 関連製品
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
